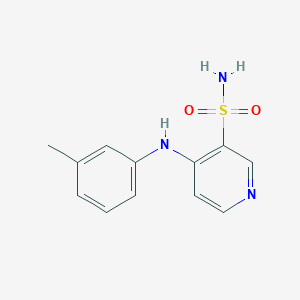

4-(3'-Methylphenyl)amino-3-pyridinesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-(3-methylanilino)pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-9-3-2-4-10(7-9)15-11-5-6-14-8-12(11)18(13,16)17/h2-8H,1H3,(H,14,15)(H2,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPCUGWAKUIOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40223135 | |

| Record name | BM-960102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72811-73-5 | |

| Record name | BM 960102 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72811-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BM-960102 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072811735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BM-960102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(3-methylphenyl)amino]pyridine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-((3-METHYLPHENYL)AMINO)-3-PYRIDINESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GN70NEN27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide: Core Properties and Applications

This guide provides a comprehensive technical overview of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, a key chemical intermediate in pharmaceutical manufacturing. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's fundamental properties, synthesis, characterization, and its critical role in the production of the diuretic medication, Torsemide.

Introduction: A Pivotal Intermediate in Diuretic Synthesis

This compound, also identified as Torsemide Impurity B, is a pyridine derivative with significant industrial importance. Its primary and most critical application lies in its role as a direct precursor in the multi-step synthesis of Torsemide, a potent loop diuretic used in the management of edema associated with congestive heart failure, renal disease, or hepatic disease, as well as in the treatment of hypertension. The purity, stability, and consistent quality of this intermediate are paramount to ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This guide will explore the essential basic properties of this compound from a drug development and manufacturing perspective.

Physicochemical and Structural Characteristics

Understanding the fundamental physicochemical properties of this compound is crucial for its handling, process optimization, and quality control during pharmaceutical production.

Chemical Identity

The compound is systematically named 4-(3-methylanilino)pyridine-3-sulfonamide. Its identity is confirmed by its unique CAS number, 72811-73-5.

Molecular Structure

The molecular structure of this compound consists of a pyridine ring substituted with a sulfonamide group at the 3-position and a 3-methylphenylamino (m-toluidino) group at the 4-position

An In-depth Technical Guide to 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide (CAS Number: 72811-73-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, with the CAS number 72811-73-5, is a pyridine derivative of significant interest in pharmaceutical synthesis. Primarily, it serves as a crucial intermediate in the manufacturing of the potent loop diuretic, Torsemide.[1][2] This technical guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its pivotal role in drug development. While its primary application is as a synthetic precursor, this document also explores the potential biological activities of the broader pyridinesulfonamide class of compounds, suggesting avenues for future research.

Chemical Identity and Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its chemical structure features a pyridine ring substituted with a sulfonamide group at the 3-position and a 3-methylphenylamino group at the 4-position.

| Property | Value | Reference |

| CAS Number | 72811-73-5 | [1][3] |

| Molecular Formula | C₁₂H₁₃N₃O₂S | [1][3] |

| Molecular Weight | 263.32 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 162-164 °C | |

| Boiling Point | 475.8±55.0 °C (Predicted) | |

| Density | 1.357±0.06 g/cm³ (Predicted) | |

| Solubility | DMSO (Slightly), Methanol (Slightly) | |

| pKa | 9.53±0.60 (Predicted) |

Spectral Data:

-

¹H NMR (d⁶-DMSO): δ 2.30 (s, 3H, CH₃), 7.00-7.15 (m, 5H, aromatic), 7.32 (m, 1H), 7.75 (brs, 1.5H), 8.05 (brs, 0.5H), 8.25 (d, 1H), 8.68 (s, 1H).[3]

Synthesis

The synthesis of this compound is well-documented, with the most common method involving the nucleophilic aromatic substitution of 4-chloro-3-pyridinesulfonamide hydrochloride with m-toluidine.

Experimental Protocol: Aqueous-Phase Synthesis

Materials:

-

4-Chloro-3-pyridinesulfonamide hydrochloride (100g, 0.44 mol)

-

m-Toluidine (49.2 ml, 0.46 mol)

-

Water (500 ml)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Methanol (MeOH)

-

Activated Carbon (Darco KB)

-

Celite

Procedure:

-

A 2L three-neck flask equipped with a mechanical stirrer, thermometer, and condenser is charged with 500 ml of water and 100g (0.44 mol) of 4-chloro-3-pyridinesulfonamide hydrochloride.

-

To this suspension, 49.2 ml (0.46 mol) of m-toluidine is added at room temperature.

-

The reaction mixture is heated to 90°C for a minimum of 3 hours. The progress of the reaction is monitored by HPLC.

-

After completion, the mixture is cooled to room temperature.

-

The pH of the reaction mixture is carefully adjusted to 7-8 with saturated NaHCO₃ solution (approximately 1.1 L).

-

The precipitated product is isolated by vacuum filtration as a beige solid.

-

The wet product is then dissolved in 1.0 L of methanol at room temperature and charged with 25g of Darco KB.

-

The solution is refluxed for 30 minutes and then filtered through a pad of celite while still hot. The filter cake is rinsed with 200 ml of hot methanol.

-

The filtrate is charged with 1.2 L of water and stirred for a minimum of 1 hour at room temperature to precipitate the product.

-

The final product is isolated by vacuum filtration, yielding a solid with a purity of >99.8%.[3]

Role in Drug Development

The primary and well-established application of this compound is its function as a key intermediate in the synthesis of Torsemide.[1][4] Torsemide is a high-ceiling loop diuretic used in the management of edema associated with congestive heart failure, renal disease, or hepatic disease, and for the treatment of hypertension. The synthesis of Torsemide from this intermediate involves a reaction with isopropyl isocyanate.

Potential Biological Activities and Future Research Directions

While the primary role of this compound is as a synthetic intermediate, the broader class of pyridinesulfonamide derivatives has been investigated for a range of biological activities. It is plausible that this compound may exhibit some of these properties, representing an area for future research.

Cardiovascular and Anti-inflammatory Activity

Anticancer Potential

Various studies have explored the anticancer properties of sulfonamide and pyridinesulfonamide derivatives. These compounds have been shown to act through several mechanisms, including:

-

Proteasome Inhibition: Some pyridine-sulfonamide derivatives have been identified as potential proteasome inhibitors, which can induce apoptosis in cancer cells.[1]

-

Carbonic Anhydrase Inhibition: This class of compounds is known to inhibit carbonic anhydrases, some of which are overexpressed in tumors and contribute to their growth and survival.

-

NF-κB Pathway Inhibition: Certain N-(quinolin-8-yl)pyridine-3-sulfonamides have demonstrated anticancer activity by inhibiting the NF-κB pathway, which is crucial for cancer cell proliferation and survival.[5]

A study on 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides showed significant activity against colon, breast, and cervical cancer cell lines, with IC₅₀ values ranging from 4 to 43 μM.[5] While the substitution pattern is different from the topic compound, it highlights the potential of the pyridinesulfonamide scaffold in cancer research.

Conclusion

This compound is a well-characterized compound with a critical role in the pharmaceutical industry as an intermediate for the synthesis of Torsemide. Its synthesis is robust and high-yielding. While its own biological activity profile is not extensively documented, the broader class of pyridinesulfonamides exhibits a range of interesting pharmacological properties, including potential cardiovascular, anti-inflammatory, and anticancer effects. Further investigation into the specific biological activities of this compound could unveil novel therapeutic applications beyond its current use as a synthetic precursor. This would be a valuable area of research for drug discovery and development professionals.

References

An In-depth Technical Guide to the Molecular Structure of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide. This compound, also known as Torsemide Impurity B, is a key intermediate in the synthesis of the diuretic drug Torsemide.[1][2][3] This document collates available data on its chemical identity, physicochemical properties, and spectroscopic characteristics. Detailed experimental protocols for its synthesis are provided, along with a visual representation of the synthetic pathway. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of related pharmaceutical compounds.

Chemical Identity and Molecular Structure

This compound is a pyridine derivative characterized by a 3-methylphenylamino group at the 4-position and a sulfonamide group at the 3-position of the pyridine ring.[1][4]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-(3-methylanilino)pyridine-3-sulfonamide[3][4] |

| CAS Number | 72811-73-5[1][2][4][5] |

| Molecular Formula | C₁₂H₁₃N₃O₂S[1][2][4][5] |

| Molecular Weight | 263.32 g/mol [1][2][4][5] |

| Canonical SMILES | CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)N[6] |

| InChI | InChI=1S/C12H13N3O2S/c1-9-3-2-4-10(7-9)15-11-5-6-14-8-12(11)18(13,16)17/h2-8H,1H3,(H,14,15)(H2,13,16,17)[4][6] |

| InChIKey | ZXPCUGWAKUIOOF-UHFFFAOYSA-N[4][6] |

Physicochemical and Spectroscopic Data

The following tables summarize the known physicochemical and spectroscopic properties of this compound.

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | White to off-white solid | [2][4] |

| Melting Point | 162-164 °C | [2][4] |

| Density (Predicted) | 1.357 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 9.53 ± 0.60 | [2] |

| Boiling Point (Predicted) | 475.8 ± 55.0 °C | [2] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |

Table 3: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR (d⁶-DMSO) | δ 2.30 (s, 3H, CH₃), 7.00-7.15 (m, 5H, Ar-H), 7.32 (m, 1H, Ar-H), 7.75 (brs, 1.5H, SO₂NH₂), 8.05 (brs, 0.5H, NH), 8.25 (d, 1H, Ar-H), 8.68 (s, 1H, Ar-H) | [1] |

| IR Spectroscopy | ~3291 cm⁻¹ (N-H stretch), ~1153 cm⁻¹ | [1] |

| LC-MS/MS | Precursor ion: m/z 264.1 → Fragment ions: m/z 168.0 and 183.1 | [1] |

Note: Detailed ¹³C NMR data was not available in the searched literature.

Experimental Protocols

The synthesis of this compound is most commonly achieved through the nucleophilic aromatic substitution of 4-chloro-3-pyridinesulfonamide with m-toluidine.[1][2] Two primary synthetic routes are detailed below.

Aqueous Synthesis Method

This method utilizes water as the solvent for the reaction.

Materials:

-

4-chloro-3-pyridinesulfonamide hydrochloride

-

m-toluidine

-

Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Methanol (MeOH)

-

Activated Carbon (e.g., Darco KB)

-

Celite

-

A 2L three-neck flask equipped with a mechanical stirrer, thermometer, and condenser is charged with water (500 ml) and 4-chloro-3-pyridinesulfonamide hydrochloride (100g, 0.44 mol).

-

To this suspension, m-toluidine (49.2 ml, 0.46 mol) is added at room temperature.

-

The reaction mixture is heated to 90°C for a minimum of 3 hours. The progress of the reaction is monitored by HPLC.

-

After completion, the mixture is cooled to room temperature.

-

The pH of the reaction is carefully adjusted to 7-8 with saturated NaHCO₃ solution (approximately 1.1 L).

-

The precipitated product is isolated by vacuum filtration.

-

The crude product is then dissolved in MeOH (1.0 L) at room temperature and treated with activated carbon (25g).

-

The solution is refluxed for 30 minutes and then filtered while hot through a pad of celite, which is subsequently rinsed with hot MeOH (200 mL).

-

The filtrate is charged with water (1.2 L) and stirred for a minimum of 1 hour at room temperature.

-

The precipitated product is isolated by vacuum filtration to yield the final product.

n-Butanol-Based Synthesis Method

An alternative method employs n-butanol as the solvent and sodium carbonate as the base.[1]

Materials:

-

4-chloro-3-pyridinesulfonamide hydrochloride

-

m-toluidine

-

n-Butanol

-

Sodium Carbonate

Procedure: [1]

-

In a 2 L reactor, combine 4-chloro-3-pyridinesulfonamide hydrochloride (300 g, 1.56 mol) with m-toluidine (200.3 g, 1.87 mol) in n-butanol (1.2 L).

-

The mixture is heated for 2–4 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The product is isolated by filtration as a pale-yellow solid.

Synthetic Pathway Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound from 4-chloro-3-pyridinesulfonamide.

Caption: Synthetic pathway of this compound.

Logical Relationship in Drug Synthesis

As an intermediate, this compound's primary significance lies in its role in the synthesis of Torsemide. The structural integrity and purity of this intermediate are critical for the quality and efficacy of the final active pharmaceutical ingredient (API).

Caption: Role as a key intermediate in the synthesis of Torsemide.

Conclusion

This compound is a well-characterized molecule of significant interest in pharmaceutical synthesis. This guide has provided a consolidated source of its structural, physicochemical, and spectroscopic data, along with detailed and referenced synthetic protocols. The provided visualizations aim to clarify its synthetic pathway and its crucial position in the production of Torsemide. While comprehensive spectroscopic data is available, further research into its solid-state structure through X-ray crystallography could provide deeper insights into its molecular conformation.

References

An In-depth Technical Guide to the Synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, a key intermediate in the manufacturing of the diuretic drug Torsemide.[1][2][3] This document outlines the primary synthetic pathways, provides detailed experimental protocols, and presents quantitative data in a structured format.

Introduction

This compound (CAS No. 72811-73-5) is a crucial chemical intermediate in the pharmaceutical industry.[1][3][4] Its molecular formula is C12H13N3O2S, and it has a molecular weight of 263.32 g/mol .[1][4] The primary application of this compound is in the synthesis of Torsemide, a loop diuretic used in the treatment of hypertension and edema associated with heart failure.[2][5] This guide details the prevalent and efficient methods for its preparation.

Synthesis Pathways

The most common and well-documented method for synthesizing this compound is through a nucleophilic aromatic substitution reaction. This involves the reaction of a substituted pyridine with m-toluidine. Two primary variations of this pathway are presented below.

Pathway 1: Aqueous Synthesis

The principal synthesis route involves the reaction of 4-chloro-3-pyridinesulfonamide hydrochloride with 3-methylaniline (m-toluidine) in an aqueous medium.[1][4] This method is scalable and utilizes cost-effective and low-toxicity solvents.[2]

Caption: Aqueous synthesis of this compound.

Pathway 2: n-Butanol-Based Synthesis

An alternative method utilizes n-butanol as the solvent and sodium carbonate as the base.[2] This pathway is reported to achieve a higher yield compared to the aqueous method.[2]

Caption: n-Butanol-based synthesis of the hydrochloride salt.

Quantitative Data Summary

The following table summarizes the quantitative data from the two synthesis pathways.

| Parameter | Aqueous Synthesis | n-Butanol-Based Synthesis |

| Starting Materials | 4-Chloro-3-pyridinesulfonamide HCl (100g, 0.44 mol) | 4-Chloro-3-pyridinesulfonamide HCl (300g, 1.56 mol) |

| m-Toluidine (49.2 ml, 0.46 mol) | m-Toluidine (200.3g, 1.87 mol) | |

| Solvent | Water (500 ml) | n-Butanol (1200 ml) |

| Reaction Time | Minimum 3 hours | 2-4 hours |

| Reaction Temperature | 90°C | Heated (temperature not specified) |

| Product Form | Beige solid | Pale-yellow solid (hydrochloride salt) |

| Wet Weight of Product | 126.2 g | 457.1 g (hydrochloride salt) |

| Final Weight (after purification) | 106.3 g | Not specified |

| Yield | 92% (wet weight) | 98% |

| Purity (by HPLC) | >99.8% | 99.96% |

Experimental Protocols

Detailed Protocol for Aqueous Synthesis

This protocol is adapted from a validated multi-gram synthesis.[1][2][4]

Materials and Equipment:

-

2L three-neck flask

-

Mechanical stirrer

-

Thermometer

-

Condenser

-

4-Chloro-3-pyridinesulfonamide hydrochloride (100g, 0.44 mol)

-

m-Toluidine (49.2 ml, 0.46 mol)

-

Water (500 ml)

-

Saturated Sodium Bicarbonate (NaHCO3) solution (approx. 1.1 L)

-

Methanol (MeOH) (1.0 L)

-

Darco KB (activated carbon) (25g)

-

Celite

-

Vacuum filtration apparatus

Procedure:

-

Reaction Setup: A 2L three-neck flask is equipped with a mechanical stirrer, thermometer, and condenser. The flask is charged with water (500 ml) and 4-chloro-3-pyridinesulfonamide hydrochloride (100g, 0.44 mol).

-

Addition of Reactant: To this suspension, m-toluidine (49.2 ml, 0.46 mol) is added at room temperature.

-

Reaction: The reaction mixture is heated to 90°C for a minimum of 3 hours. The progress of the reaction is monitored by HPLC.

-

Work-up: After completion, the mixture is cooled to room temperature. The pH of the reaction is then carefully adjusted to 7-8 with saturated NaHCO3 solution (approximately 1.1 L).

-

Isolation of Crude Product: The product precipitates out and is isolated by vacuum filtration as a beige solid (126.2 g wet weight).

-

Purification: The crude product is dissolved in methanol (1.0 L) at room temperature and charged with Darco KB (25g). The solution is refluxed for 30 minutes and then filtered through a pad of celite while still hot to remove the Darco KB. The filter cake is rinsed with hot methanol (200 ml).

-

Precipitation and Final Isolation: The filtrate is charged with water (1.2 L) and stirred for a minimum of 1 hour at room temperature. The precipitated product is isolated by vacuum filtration to obtain a solid weighing 106.3 g (92% wet weight) with a purity of >99.8%.[1][4]

Characterization Data:

-

¹H NMR (d6-DMSO): δ 2.30 (s, 3H), 7.00-7.15 (m, 5H), 7.32 (m, 1H), 7.75 (brs, 1.5H), 8.05 (brs, 0.5H), 8.25 (d, 1H), 8.68 (s, 1H).[1][4]

Detailed Protocol for n-Butanol-Based Synthesis

This protocol provides an alternative route with a higher reported yield.[2][6]

Materials and Equipment:

-

2L reactor/three-neck flask

-

Mechanical stirrer

-

Thermometer

-

Condenser

-

4-Chloro-3-pyridinesulfonamide hydrochloride (300.0 g, 1.56 mol)

-

m-Toluidine (200.3 g, 1.87 mol)

-

n-Butanol (1200 ml)

-

Filtration apparatus

Procedure:

-

Reaction Setup: A 2L reactor is charged with 4-chloro-3-pyridinesulfonamide hydrochloride (300.0 g, 1.56 mol), m-toluidine (200.3 g, 1.87 mol), and 1200 ml of n-butanol.

-

Reaction: The reaction mixture is heated for 2-4 hours.

-

Isolation: The mixture is then cooled to room temperature. The solid product is isolated by filtration and washed with n-butanol.

-

Drying: After drying, 4-[(3-methylphenyl)amino]-3-pyridinesulfonamide hydrochloride (457.1 g, 98%) is obtained as a pale-yellow solid with a purity of 99.96% by HPLC.[6]

Conclusion

The synthesis of this compound is a well-established process with multiple efficient pathways. The choice between the aqueous and n-butanol-based methods may depend on factors such as desired yield, solvent handling capabilities, and cost considerations. Both methods provide high-purity product suitable for subsequent use in pharmaceutical manufacturing. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development.

References

- 1. This compound | 72811-73-5 [chemicalbook.com]

- 2. This compound | 72811-73-5 | Benchchem [benchchem.com]

- 3. niksanpharmaceutical.co.in [niksanpharmaceutical.co.in]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. WO2003097603A1 - Process for the preparation of highly pure torsemide - Google Patents [patents.google.com]

- 6. US20050209460A1 - Process for the preparation of torsemide and related intermediates - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide: Synthesis and Characterization

Introduction

4-(3'-Methylphenyl)amino-3-pyridinesulfonamide is a crucial chemical intermediate primarily recognized for its role in the synthesis of the potent loop diuretic, Torsemide.[1][2] Torsemide is a medication used to treat fluid retention (edema) associated with congestive heart failure, kidney disease, and liver disease, as well as for the management of high blood pressure.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and History

The discovery of this compound is intrinsically linked to the development of Torsemide. While the specific historical details of the initial synthesis of this intermediate are not extensively documented in public literature, its significance emerged with the invention and subsequent production of Torsemide. It is identified as "Torsemide Related Compound A" or "Torsemide Impurity B" in pharmacopeial references, highlighting its importance in the quality control and manufacturing of the final active pharmaceutical ingredient (API).[4][5] Its development was a necessary step in the multi-step synthesis of Torsemide, a pyridine-sulfonylurea derivative.

Physicochemical Properties

This compound is a white to off-white solid.[6] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃N₃O₂S | [6][7] |

| Molecular Weight | 263.32 g/mol | [4][6][7] |

| CAS Number | 72811-73-5 | [2][6][7] |

| Melting Point | 162-164 °C | [6] |

| Boiling Point (Predicted) | 475.8 ± 55.0 °C | [6][8] |

| Density (Predicted) | 1.357 ± 0.06 g/cm³ | [6][8] |

| Appearance | White to Off-White Solid | [6] |

| Solubility | Slightly soluble in DMSO and Methanol | [8] |

| pKa (Predicted) | 9.53 ± 0.60 | [8] |

Synthesis Protocol

The most common and well-documented method for the synthesis of this compound is through the nucleophilic aromatic substitution reaction between 4-chloro-3-pyridinesulfonamide hydrochloride and m-toluidine.[1][6][7]

Experimental Protocol

Materials:

-

4-chloro-3-pyridinesulfonamide hydrochloride

-

m-toluidine

-

Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Methanol (MeOH)

-

Activated Carbon (Darco KB)

-

Celite

Equipment:

-

2L three-neck flask

-

Mechanical stirrer

-

Thermometer

-

Condenser

-

Vacuum filtration apparatus

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Reaction Setup: A 2L three-neck flask is equipped with a mechanical stirrer, thermometer, and condenser. The flask is charged with 500 ml of water and 100g (0.44 mol) of 4-chloro-3-pyridinesulfonamide hydrochloride to form a suspension.[6][7]

-

Addition of Reactant: At room temperature, 49.2 ml (0.46 mol) of m-toluidine is added to the suspension.[6][7]

-

Heating: The reaction mixture is heated to 90°C for a minimum of 3 hours. The progress of the reaction is monitored by HPLC.[6][7]

-

Neutralization and Precipitation: After the reaction is complete, the mixture is cooled to room temperature. The pH of the solution is carefully adjusted to 7-8 using a saturated sodium bicarbonate solution (approximately 1.1 L). This causes the product to precipitate out of the solution.[6][7]

-

Isolation of Crude Product: The precipitated solid is isolated by vacuum filtration, yielding a beige solid (126.2 g wet weight).[6][7]

-

Purification: The crude product is dissolved in 1.0 L of methanol at room temperature. 25g of activated carbon (Darco KB) is added to the solution.[6][7]

-

Decolorization and Filtration: The methanol solution is refluxed for 30 minutes and then filtered while hot through a pad of celite to remove the activated carbon. The filter cake is rinsed with 200 ml of hot methanol.[6][7]

-

Recrystallization: The filtrate is charged with 1.2 L of water and stirred for at least 1 hour at room temperature to induce precipitation of the purified product.[6][7]

-

Final Product Isolation: The purified product is isolated by vacuum filtration, resulting in a solid weighing 106.3 g. The final product has a purity of over 99.8%.[6][7]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Spectroscopic Data

The structure of this compound is confirmed by ¹H NMR spectroscopy.

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| 2.30 | s | 3H | -CH₃ |

| 7.00-7.15 | m | 5H | Aromatic protons |

| 7.32 | m | 1H | Aromatic proton |

| 7.75 | brs | 1.5H | -SO₂NH₂ |

| 8.05 | brs | 0.5H | -SO₂NH₂ |

| 8.25 | d | 1H | Pyridine proton |

| 8.68 | s | 1H | Pyridine proton |

Applications in Drug Development

The primary application of this compound is as a key starting material in the synthesis of Torsemide.[1][2] Its structural features are essential for the final diuretic activity of the Torsemide molecule. The purity and quality of this intermediate are critical for ensuring the safety and efficacy of the final drug product.[1] Beyond its role in Torsemide synthesis, this compound and its derivatives are of interest in medicinal chemistry for the development of other potential therapeutic agents. The sulfonamide group is a common feature in many biologically active compounds.

Conclusion

This compound is a well-characterized intermediate with a clearly defined role in pharmaceutical manufacturing. While not a therapeutic agent itself, its synthesis and purification are critical steps in the production of the widely used diuretic, Torsemide. The detailed understanding of its synthesis and properties is essential for drug development professionals involved in the manufacturing and quality control of Torsemide and related compounds.

References

- 1. This compound | 72811-73-5 | Benchchem [benchchem.com]

- 2. 4-(3-Methylphenyl)amino-3-pyridinesulfonamide at Best Price [niksanpharmaceutical.co.in]

- 3. Pharmacokinetics and metabolism of torasemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. Torsemide Related Compound A (4-[(3-methylphenyl)amino]-3-… [cymitquimica.com]

- 6. This compound | 72811-73-5 [chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound CAS#: 72811-73-5 [m.chemicalbook.com]

The Core of Torsemide: A Technical Guide to the Synthesis and Characterization of Key Intermediates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of pivotal intermediates in the manufacturing of Torsemide, a potent loop diuretic. This document details the synthetic pathways, experimental protocols, and analytical data essential for the successful and efficient production of this active pharmaceutical ingredient (API).

Introduction

Torsemide, chemically known as N-[[(isopropylamino)carbonyl]amino]sulfonyl]-4-[(3-methylphenyl)amino]pyridine, is a critical medication for the treatment of edema associated with congestive heart failure, renal disease, and hepatic disease. The synthesis of Torsemide involves a multi-step process with several key intermediates. A thorough understanding of the synthesis and characterization of these intermediates is paramount for process optimization, impurity profiling, and ensuring the quality and safety of the final drug product.[1][2] This guide focuses on the core synthetic route starting from 4-hydroxypyridine, detailing the preparation and analysis of three crucial intermediates.

Synthetic Pathway Overview

The most common and efficient synthetic route to Torsemide commences with 4-hydroxypyridine. The pathway involves a sequence of sulfonation, chlorination, amination, and finally, a reaction with isopropyl isocyanate to yield Torsemide. The key intermediates in this pathway are:

-

Intermediate 1: 4-Hydroxypyridine-3-sulfonic acid

-

Intermediate 2: 4-Chloropyridine-3-sulfonamide

-

Intermediate 3: 4-(m-Tolylamino)pyridine-3-sulfonamide

The overall synthetic workflow is depicted in the following diagram:

References

An In-depth Technical Guide to 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, a key chemical intermediate in the synthesis of the diuretic drug Torsemide. The document details the compound's chemical and physical properties, presents established synthesis protocols with comparative data, and discusses its significant role in pharmaceutical manufacturing. While its primary application is as a precursor, this guide also touches upon preliminary, though not extensively validated, reports of its potential biological activities. The information is structured to be a practical resource for professionals in chemical research and drug development, with a focus on data-driven insights and reproducible methodologies.

Chemical Identity and Properties

This compound, with the chemical formula C12H13N3O2S, is a pyridine derivative.[1] It is most notably recognized as a crucial intermediate and a designated impurity (Torsemide Impurity B or Torsemide Related Compound A) in the production of Torsemide, a potent loop diuretic.[1][2]

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 4-(3-methylanilino)pyridine-3-sulfonamide | [1] |

| Synonyms | This compound, 4-(m-Tolylamino)pyridine-3-sulfonamide, Torsemide Impurity B | [1][3][4] |

| CAS Number | 72811-73-5 | [5] |

| Molecular Formula | C12H13N3O2S | [5] |

| Molecular Weight | 263.32 g/mol | [5] |

| Appearance | White to off-white or pale-yellow solid/powder | [1] |

| Melting Point | 162-164 °C | [1] |

| Density | 1.357 g/cm³ (Predicted) | [1][6] |

| Polar Surface Area | 93.46 Ų | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [6] |

| ¹H NMR (d⁶-DMSO) | δ 2.30 (s, 3H), 7.00–7.15 (m, 5H), 7.32 (m, 1H), 7.75 (brs, 1.5H), 8.05 (brs, 0.5H), 8.25 (d, 1H), 8.68 (s, 1H) | [6] |

Synthesis Protocols

The synthesis of this compound is well-documented, primarily involving a nucleophilic aromatic substitution reaction. The most common method utilizes 4-chloro-3-pyridinesulfonamide hydrochloride and m-toluidine as starting materials. Variations in the solvent and base system can influence the reaction yield and purity of the final product.

Aqueous-Phase Synthesis

This method is a widely used protocol for the synthesis of the title compound.[1]

Experimental Protocol:

-

Reaction Setup: A 2-liter three-neck flask is equipped with a mechanical stirrer, a thermometer, and a condenser.

-

Charging Reactants: The flask is charged with 500 mL of water and 100 g (0.44 mol) of 4-chloro-3-pyridinesulfonamide hydrochloride. To this suspension, 49.2 mL (0.46 mol) of m-toluidine is added at room temperature.[6]

-

Reaction Conditions: The reaction mixture is heated to 90°C and maintained for a minimum of 3 hours. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).[6]

-

Work-up and Isolation: Upon completion, the mixture is cooled to room temperature. The pH is carefully adjusted to 7-8 using a saturated sodium bicarbonate solution.[6] The resulting precipitate is isolated by vacuum filtration.

-

Purification: The crude product is dissolved in methanol (1.0 L) at room temperature, and activated carbon (Darco KB, 25g) is added. The solution is refluxed for 30 minutes and then filtered while hot through celite. The filtrate is treated with water (1.2 L) and stirred for at least 1 hour at room temperature to precipitate the purified product.[6]

-

Final Product: The solid is isolated by vacuum filtration to yield the final product.[6]

n-Butanol-Based Synthesis

An alternative method utilizes n-butanol as the solvent, which can offer advantages in terms of yield.[1]

Experimental Protocol:

-

Reaction Setup: A 2-liter reactor is charged with 1.2 L of n-butanol.

-

Charging Reactants: 300 g (1.56 mol) of 4-chloro-3-pyridinesulfonamide hydrochloride and 200.3 g (1.87 mol) of m-toluidine are added to the reactor.

-

Reaction Conditions: The mixture is heated for 2-4 hours.

-

Isolation: After cooling to room temperature, the product is isolated by filtration as a pale-yellow solid.[1]

Table 2: Comparison of Synthesis Methods

| Parameter | Aqueous-Phase Method | n-Butanol-Based Method |

| Solvent | Water, Methanol | n-Butanol |

| Base | Sodium Bicarbonate | Sodium Carbonate |

| Reported Yield | ~92% (wet weight) | ~98% |

| Reported Purity | >99.8% (a/a) | 99.96% (HPLC) |

| Advantages | Cost-effective and low-toxicity solvents, validated for multi-gram synthesis.[1] | Higher reported yield.[1] |

Below is a diagram illustrating the general synthesis workflow.

Caption: General workflow for the synthesis of this compound.

Biological Activity and Therapeutic Potential

The primary role of this compound is as a precursor in the synthesis of Torsemide.[5][7] Consequently, dedicated research into its own pharmacological profile is limited. However, some sources suggest potential biological activities, although these claims require further rigorous investigation.

One report indicates that the compound possesses significant biological activity, speculating that its structural characteristics may contribute to the inhibition of enzymes within the renin-angiotensin system, which could have implications for cardiovascular health.[1] The same source also mentions preliminary indications of anti-inflammatory properties, but emphasizes that further studies are necessary.[1]

Another source makes broader claims, suggesting it has antifungal properties useful for treating vaginal yeast infections and antibiotic properties for ulcerative colitis by preventing the incorporation of para-aminobenzoic acid (PABA).[7] These statements may reflect the general activities of the sulfonamide class of compounds and are not substantiated with specific experimental data for this molecule.

Given the lack of definitive studies, the biological effects of this compound remain largely uncharacterized. Its main relevance in a therapeutic context is as a critical starting material for Torsemide, where its purity directly impacts the quality and safety of the final active pharmaceutical ingredient.[8]

The following diagram outlines the potential, though unconfirmed, areas of biological interaction for this compound.

Caption: Diagram of potential but unconfirmed biological activities of the title compound.

Role in Drug Development and Manufacturing

The significance of this compound in drug development is intrinsically linked to its role as the key intermediate for Torsemide.[8] The efficiency of its synthesis and the purity of the final intermediate are critical process parameters in the manufacturing of this widely used diuretic.

The conversion of this compound to Torsemide is a crucial step that determines the impurity profile of the final drug substance. Therefore, robust analytical methods for its quantification are essential for quality control in pharmaceutical production.

The logical flow from starting materials to the final drug product is illustrated below.

Caption: The central role of the title compound in the synthesis of Torsemide.

Conclusion

This compound is a compound of high importance in the pharmaceutical industry, primarily due to its indispensable role as a building block for the diuretic Torsemide. Its synthesis is well-established, with scalable and high-purity protocols available. While there are some preliminary suggestions of intrinsic biological activity, these are not well-supported by publicly available data, and its primary value remains in its synthetic utility. For drug development professionals, control over the synthesis and purity of this intermediate is paramount to ensuring the quality, safety, and efficacy of the final Torsemide drug product. Further research would be required to fully elucidate any independent pharmacological profile it may possess.

References

- 1. This compound | 72811-73-5 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Torsemide Impurity B | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 4-(m-Tolylamino)pyridine-3-sulfonamide | 72811-73-5 | TCI EUROPE N.V. [tcichemicals.com]

- 5. prudencepharma.com [prudencepharma.com]

- 6. This compound CAS#: 72811-73-5 [m.chemicalbook.com]

- 7. 4-(3-Methylphenyl)Amino-3-Pyridine Sulfonamide [syntheticmolecules.in]

- 8. thieme-connect.com [thieme-connect.com]

An In-depth Technical Guide to the Solubility Profile of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of the pharmaceutical intermediate, 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide. Given the compound's role as a precursor to the diuretic drug Torasemide, understanding its solubility is crucial for process chemistry, formulation development, and quality control.

Physicochemical Properties

This compound is a white to off-white solid.[1][2][3] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃N₃O₂S | [1][3][4][5] |

| Molecular Weight | 263.32 g/mol | [1][3][4][5] |

| Melting Point | 162-164 °C | [6] |

| Polar Surface Area | 93.46 Ų | [4] |

| Density | 1.357 g/cm³ | [4] |

Solubility Profile

Currently, specific quantitative solubility data for this compound in various solvents is not extensively available in peer-reviewed literature. However, qualitative descriptions consistently indicate its solubility characteristics.

Table of Qualitative Solubility Data

| Solvent | Solubility Description | Source |

| Water | Slightly soluble | [1][2] |

| Organic Solvents | Soluble | [1][2] |

| Methanol | Soluble | |

| Ethanol | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble |

For context, the aqueous solubility of the final active pharmaceutical ingredient, Torasemide, has been reported as 0.0596 g/L.[7] While not directly transferable, this value for a structurally related and downstream compound provides a useful point of reference. The moderate polar surface area of this compound suggests it has moderate solubility in polar solvents.[4]

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are necessary. The following sections describe methodologies that can be adapted for this compound.

This method determines the equilibrium solubility of a compound in a given solvent.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, ethanol) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calibration: Prepare a standard curve of known concentrations of the compound in the same solvent to accurately quantify the solubility.

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Dilution: Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate.

-

Incubation and Precipitation: Mix and incubate the plate at a controlled temperature for a defined period (e.g., 2 hours). Precipitation may occur if the compound's solubility limit is exceeded.

-

Analysis: Measure the amount of dissolved compound. This can be done by:

-

Nephelometry: Measuring light scattering to detect undissolved particles.

-

Direct UV Assay: After filtering the solution to remove precipitate, measure the UV absorbance of the filtrate at the compound's λmax.

-

Synthesis and Biological Context

This compound is a key intermediate in the synthesis of Torasemide.[3][4][5] The following diagram illustrates this synthetic relationship.

Caption: Synthesis of Torasemide from its key intermediate.

As an intermediate, this compound is not expected to have a specific signaling pathway of its own. Its biological relevance is derived from its conversion to Torasemide, a loop diuretic. Torasemide acts by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle in the kidneys.[8][9][10] This inhibition leads to increased excretion of sodium, chloride, and water.

The following diagram illustrates the mechanism of action of Torasemide.

Caption: Inhibition of the Na+/K+/2Cl- cotransporter by Torasemide.

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated in public literature, its qualitative profile indicates slight solubility in water and good solubility in organic solvents. The provided experimental protocols offer a robust framework for researchers to determine precise solubility values. Understanding the solubility of this key intermediate is paramount for the efficient and controlled manufacturing of the clinically significant diuretic, Torasemide.

References

- 1. 4-(3-Methyl Phenyl) Amino -3-Pyridine Sulfonamide at Best Price for Pharmaceutical Applications [syntheticmolecules.in]

- 2. This compound Manufacturer in Ahmedabad [anglebiopharma.com]

- 3. This compound | 72811-73-5 [chemicalbook.com]

- 4. This compound | 72811-73-5 | Benchchem [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Torasemide | C16H20N4O3S | CID 41781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. What is the mechanism of Torsemide? [synapse.patsnap.com]

4-(3'-Methylphenyl)amino-3-pyridinesulfonamide physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3'-Methylphenyl)amino-3-pyridinesulfonamide is a key chemical intermediate, primarily recognized for its role in the synthesis of the potent loop diuretic, Torsemide.[1][2][3][4][5][6][7][8][9][10][11][12] Understanding the physical, chemical, and biological context of this compound is crucial for researchers in medicinal chemistry, process development, and pharmacology. This technical guide provides an in-depth overview of its core properties, synthesis, and the biological pathway of its primary derivative, offering a valuable resource for laboratory and development settings.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for handling, characterization, and process optimization.

| Property | Value | Reference(s) |

| IUPAC Name | 4-(3-methylanilino)pyridine-3-sulfonamide | [6][13] |

| Synonyms | 4-(m-toluidino)pyridine-3-sulfonamide, Torsemide Impurity B, Torsemide Related Compound A | [6][11] |

| CAS Number | 72811-73-5 | [1][2][3][5][6][7][11][14][15] |

| Molecular Formula | C₁₂H₁₃N₃O₂S | [1][2][3][5][7][11][13][14][15] |

| Molecular Weight | 263.32 g/mol | [1][2][3][5][6][7][13][14][15] |

| Appearance | White to off-white solid | [1][3][4][7] |

| Melting Point | 162-164 °C | [1][9] |

| Boiling Point | 475.8 ± 55.0 °C (Predicted) | [4][9] |

| Density | 1.357 ± 0.06 g/cm³ (Predicted) | [1][4][6][9] |

| Solubility | Slightly soluble in DMSO and Methanol | [4][9] |

| pKa | 9.53 ± 0.60 (Predicted) | [4][9] |

| Polar Surface Area | 93.46 Ų | [1][6] |

Spectroscopic Data

| Type | Data | Reference(s) |

| ¹H NMR (d⁶-DMSO) | δ 2.30 (s, 3H, CH₃), δ 7.00-7.32 (m, 5H, Ar-H), δ 7.75-8.05 (br s, 2H, SO₂NH₂), δ 8.25 (d, 1H, Py-H), δ 8.68 (s, 1H, Py-H) | [1][3][6][7][8][9] |

| IR Spectroscopy | Characteristic peaks at ~3291 cm⁻¹ (N-H stretch) and ~1153 cm⁻¹ (S=O symmetric stretch). | [6] |

| Mass Spectrometry | Molecular ion (M+) at m/z 263.31 (calculated for C₁₂H₁₃N₃O₂S). | [6] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the nucleophilic aromatic substitution of 4-chloro-3-pyridinesulfonamide with m-toluidine.[1][3][4][7][8][9]

Materials:

-

4-chloro-3-pyridinesulfonamide hydrochloride

-

m-toluidine

-

Water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Methanol (MeOH)

-

Activated carbon (Darco KB)

-

Celite

Procedure:

-

A 2L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser is charged with 500 mL of water and 100 g (0.44 mol) of 4-chloro-3-pyridinesulfonamide hydrochloride.[7][8][9]

-

To this suspension, 49.2 mL (0.46 mol) of m-toluidine is added at room temperature.[7][8][9]

-

The reaction mixture is heated to 90°C for a minimum of 3 hours. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).[7][8][9]

-

Upon completion, the mixture is cooled to room temperature.[7][8][9]

-

The pH of the reaction mixture is carefully adjusted to 7-8 with a saturated NaHCO₃ solution, causing the product to precipitate.[7][8][9]

-

The precipitate is isolated by vacuum filtration to yield a beige solid.[7][8][9]

-

For purification, the crude product is dissolved in 1.0 L of methanol at room temperature, and 25 g of activated carbon is added.[7][8][9]

-

The solution is refluxed for 30 minutes and then filtered while hot through a pad of celite to remove the activated carbon. The filter cake is rinsed with hot methanol.[7][8][9]

-

The filtrate is charged with 1.2 L of water and stirred for at least 1 hour at room temperature to precipitate the purified product.[7][8][9]

-

The final product is isolated by vacuum filtration, yielding a solid with a purity of ≥99.8% as determined by HPLC.[7][8][9]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a critical analytical technique for monitoring the synthesis reaction and assessing the purity of the final product. While a specific monograph for the intermediate may not be widely published, a general method can be derived from protocols used for its end-product, Torsemide.[16]

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., Zodiac 120 Å, 4.6 x 250 mm, 5 µm).[16]

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection: UV detector at a wavelength relevant to the chromophores in the molecule (typically in the range of 254-290 nm).

-

Temperature: Ambient or controlled room temperature.

Biological Context: Mechanism of Action of Torsemide

As this compound is a direct precursor to Torsemide, its biological relevance is best understood through the mechanism of action of this potent diuretic. Torsemide exerts its effect primarily in the kidneys, specifically in the thick ascending limb of the Loop of Henle.[17][18][19][20]

The primary molecular target of Torsemide is the Na⁺/K⁺/2Cl⁻ cotransporter located on the luminal membrane of the epithelial cells in this nephron segment.[17][18][19] By inhibiting this transporter, Torsemide blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream. This inhibition leads to an increased concentration of these electrolytes in the urine.[17][18]

The elevated solute concentration in the tubular fluid creates an osmotic gradient that draws water into the tubules, preventing its reabsorption.[17] The result is a significant increase in the excretion of water, sodium, and chloride, leading to a potent diuretic effect.[18][19] This reduction in extracellular fluid volume is beneficial in treating conditions such as edema associated with heart failure, renal disease, and hepatic disease, as well as hypertension.[1][19]

Visualizations

Synthesis Workflow

Caption: Synthesis and purification workflow.

Mechanism of Action of Torsemide

Caption: Torsemide's inhibitory action.

References

- 1. Torsemide: Package Insert / Prescribing Information / MOA [drugs.com]

- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 3. Clinical pharmacology of torasemide, a new loop diuretic | Semantic Scholar [semanticscholar.org]

- 4. Torasemide Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 5. Clinical pharmacokinetics and pharmacodynamics of torasemide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 72811-73-5 | Benchchem [benchchem.com]

- 7. This compound | 72811-73-5 [chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound CAS#: 72811-73-5 [m.chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. prudencepharma.com [prudencepharma.com]

- 12. 4-(3-Methyl Phenyl) Amino -3-Pyridine Sulfonamide at Best Price for Pharmaceutical Applications [syntheticmolecules.in]

- 13. 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide [lgcstandards.com]

- 14. GSRS [precision.fda.gov]

- 15. 72811-73-5 this compound AKSci P837 [aksci.com]

- 16. Process For The Purification Of Torsemide [quickcompany.in]

- 17. What is the mechanism of Torsemide? [synapse.patsnap.com]

- 18. droracle.ai [droracle.ai]

- 19. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

Unveiling the Profile of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, a pyridine derivative with the CAS Number 72811-73-5.[1] Primarily recognized as a key intermediate in the synthesis of the loop diuretic Torsemide, its intrinsic biological activities are not extensively documented in publicly available literature.[1][2][3] This document synthesizes the available information on its chemical properties, and established synthesis protocols. Furthermore, it explores the broader context of the biological activities exhibited by the pyridine-sulfonamide scaffold, offering insights into the potential, yet unconfirmed, pharmacological profile of this specific molecule.

Chemical and Physical Properties

This compound is a white to off-white solid.[1][4] Its fundamental chemical and physical characteristics are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 72811-73-5 | [1][3] |

| Molecular Formula | C₁₂H₁₃N₃O₂S | [1][3] |

| Molecular Weight | 263.32 g/mol | [1][3] |

| Melting Point | 162-164 °C | [1][4] |

| Appearance | White to Off-White Solid | [1][4] |

| Boiling Point (Predicted) | 475.8±55.0 °C | [1] |

| Density (Predicted) | 1.357±0.06 g/cm³ | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

Synthesis of this compound

The compound is synthesized via a nucleophilic aromatic substitution reaction.

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is as follows:[1]

-

Reaction Setup: A 2-liter, three-neck flask is equipped with a mechanical stirrer, a thermometer, and a condenser.

-

Charging of Reactants: The flask is charged with 500 ml of water and 100g (0.44 mol) of 4-chloro-3-pyridinesulfonamide hydrochloride. To this suspension, 49.2 ml (0.46 mol) of m-toluidine is added at room temperature.[1]

-

Reaction Conditions: The reaction mixture is heated to 90°C for a minimum of 3 hours. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).[1]

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The pH of the reaction is carefully adjusted to 7-8 with a saturated solution of sodium bicarbonate (approximately 1.1 L).[1]

-

Precipitation and Filtration: The product precipitates out and is isolated by vacuum filtration as a beige solid.[1]

-

Purification: The crude product is dissolved in 1.0 L of methanol at room temperature, and 25g of activated charcoal (Darco KB) is added. The solution is refluxed for 30 minutes and then filtered while hot through a pad of celite to remove the activated charcoal. The filter cake is rinsed with 200 ml of hot methanol.[1]

-

Recrystallization and Final Product: To the filtrate, 1.2 L of water is added, and the mixture is stirred for a minimum of 1 hour at room temperature. The precipitated product is isolated by vacuum filtration to yield a solid with a purity of approximately 99.8%.[1]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Biological Activity

Role as a Torsemide Intermediate

This compound is a crucial intermediate in the manufacturing of Torsemide, a potent loop diuretic used in the treatment of edema associated with congestive heart failure, renal disease, and hepatic disease, as well as for the management of hypertension. The synthesis of Torsemide involves the reaction of this compound with isopropyl isocyanate in the presence of a base like triethylamine.[5][6]

Potential Biological Activities of the Pyridine-Sulfonamide Scaffold

The pyridine-sulfonamide moiety is a recognized pharmacophore present in a variety of biologically active compounds. Research into derivatives of this scaffold has revealed a wide spectrum of activities, suggesting that this compound could possess intrinsic biological properties, although this remains to be experimentally verified.

The following table summarizes the observed biological activities of various pyridine-sulfonamide derivatives.

| Biological Activity | Target/Mechanism | Example Compound(s) | IC₅₀/Kᵢ Values | Reference |

| Anticancer | VEGFR-2 Inhibition | Sulfonamide-linked Schiff bases and 1,5-diaryl-1,2,4-triazole-tethered sulfonamides | GI₅₀: 1.06-8.92 µM against various cancer cell lines; IC₅₀: 26.3 nM for VEGFR-2 | [7] |

| Carbonic Anhydrase (CA) Inhibition (cancer-associated isoforms hCA IX and hCA XII) | 4-Substituted Pyridine-3-sulfonamides | Kᵢ: 137 nM for hCA IX; 91 nM for hCA XII | [8] | |

| Tubulin Polymerization Inhibition | Sulfonamide-functionalized pyridine carbothioamides | IC₅₀: 1.2-9.1 µM against various cancer cell lines | ||

| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | Pyridine acyl sulfonamide derivatives | IC₅₀: 0.8 µM | |

| Carbonic Anhydrase (CA) I & II | Pyrazolo[4,3-c]pyridine sulfonamides | Potent inhibition with Kᵢ values lower than the reference drug Acetazolamide for some derivatives. | [9][10] | |

| α-Glucosidase | Pyridine 2,4,6-tricarbohydrazide derivatives | IC₅₀: 25.6 µM | [11] | |

| Antiviral | Hsp90α Protein Inhibition | Pyridine-based benzothiazole and benzimidazole incorporating sulfonamides | IC₅₀: 4.48 µg/mL and 10.24 µg/mL | [12] |

| Antimicrobial | Dihydrofolate Reductase Inhibition | Pyridine-based benzothiazole and benzimidazole incorporating sulfonamides | Higher inhibition zone than sulfadiazine and gentamicin against Klebsiella pneumoniae. | [12] |

Hypothesized Signaling Pathway: COX-2 Inhibition

Based on the demonstrated activity of related pyridine acyl sulfonamide derivatives as COX-2 inhibitors, a potential mechanism of action for this class of compounds involves the arachidonic acid cascade. Inhibition of COX-2 would block the conversion of arachidonic acid to pro-inflammatory prostaglandins.

Caption: Potential signaling pathway modulated by pyridine-sulfonamide derivatives.

Experimental Protocols for Biological Assays

While specific assay results for this compound are not available, the following are generalized protocols for assessing the types of biological activities exhibited by the broader pyridine-sulfonamide class.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX-2 inhibitor screening kits.

-

Reagent Preparation: Dissolve the test compound (this compound) in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to achieve a range of desired test concentrations.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing COX assay buffer, a fluorescent probe, and a cofactor.

-

Enzyme and Inhibitor Incubation: Add the human recombinant COX-2 enzyme to the wells, followed by the addition of the test compound dilutions or a known COX-2 inhibitor (e.g., Celecoxib) as a positive control. Incubate for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Detection: Measure the fluorescence kinetically using a fluorescence plate reader at an excitation/emission wavelength pair (e.g., 535/587 nm). The rate of increase in fluorescence is proportional to COX-2 activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.[13]

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa, MDA-MB-231, MCF-7) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (this compound) dissolved in the culture medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value from the dose-response curve.[14]

Conclusion

This compound is a well-characterized chemical intermediate with a clearly defined role in the synthesis of the diuretic drug Torsemide. While its own biological activity profile has not been extensively investigated, the prevalence of diverse and potent biological activities within the broader class of pyridine-sulfonamide derivatives suggests that it may possess untapped pharmacological potential. The information and protocols provided in this guide serve as a foundational resource for researchers interested in further exploring the biological and therapeutic applications of this compound and its analogues. Future in-depth studies are warranted to elucidate its specific interactions with biological targets and to determine if it holds promise as a therapeutic agent in its own right.

References

- 1. This compound | 72811-73-5 [chemicalbook.com]

- 2. 4-(3-Methylphenyl)amino-3-pyridinesulfonamide at Best Price [niksanpharmaceutical.co.in]

- 3. scbt.com [scbt.com]

- 4. This compound | 72811-73-5 | Benchchem [benchchem.com]

- 5. EP1741429A2 - Processes for preparing torsemide - Google Patents [patents.google.com]

- 6. EP1284733A1 - Novel processes for preparing torsemide intermediate - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pyridine sulfonamide as a small key organic molecule for the potential treatment of type-II diabetes mellitus and Alzheimer's disease: In vitro studies against yeast α-glucosidase, acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. assaygenie.com [assaygenie.com]

- 14. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Torsemide from 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Torsemide, a loop diuretic, from the key intermediate 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide. The methodologies outlined are based on established and patented chemical processes, offering robust and reproducible routes to this active pharmaceutical ingredient (API).

Introduction

Torsemide, chemically known as 1-isopropyl-3-[(4-m-toluidino-3-pyridyl) sulfonyl] urea, is a potent diuretic used in the management of edema associated with congestive heart failure, renal disease, and hepatic disease, as well as for the treatment of hypertension.[1][2] The synthesis of Torsemide from this compound is a critical step in its commercial production. This document details two primary synthetic strategies: reaction with isopropyl isocyanate and reaction with a carbamate derivative, providing protocols and comparative data for each.

Synthetic Strategies

The conversion of this compound to Torsemide involves the formation of a sulfonylurea linkage. This is typically achieved through two main pathways:

-

Reaction with Isopropyl Isocyanate: This is a common and direct method where the sulfonamide is reacted with isopropyl isocyanate in the presence of a base.[1][3][4]

-

Reaction with Phenyl Isopropylcarbamate: This alternative approach utilizes a carbamate reagent, often in the presence of a lithium base, to form a stable lithium salt of Torsemide which can then be acidified.[5]

The choice of synthetic route can influence reaction conditions, yield, purity, and the overall cost-effectiveness of the process.

Experimental Protocols

Protocol 1: Synthesis of Torsemide using Isopropyl Isocyanate and Triethylamine

This protocol is adapted from a process that emphasizes ease of execution and high yield.[1][3]

Materials:

-

This compound

-

Acetonitrile

-

Triethylamine (TEA)

-

Isopropyl isocyanate

-

Hydrochloric acid (for pH adjustment)

-

Acetonitrile:water mixture (for washing and trituration)

Procedure:

-

In a suitable reaction vessel, suspend this compound (1 equivalent) in acetonitrile.

-

Add triethylamine (a molar excess) to the suspension.

-

Slowly add isopropyl isocyanate (a slight molar excess) dropwise to the mixture while maintaining the temperature.

-

Heat the reaction mixture to approximately 40°C and stir until all reactants have dissolved (typically 45-90 minutes).[1][3]

-

Cool the mixture to room temperature and continue stirring for an additional 1.5 to 2.5 hours.[1][3]

-

Adjust the pH of the mixture to approximately 4.3 with hydrochloric acid while warming the mixture to about 35°C.[1][3]

-

Cool the mixture back to room temperature to allow for product precipitation.

-

Filter the crude Torsemide and wash it with a 1:1 mixture of acetonitrile and water.[3]

-

For further purification, triturate the wet product in a 5:1 acetonitrile:water mixture at 60°C for 30 minutes.[3]

-

Filter the purified product, wash with a 5:1 acetonitrile:water mixture, and dry under vacuum at 50°C.[3]

Protocol 2: Synthesis of Torsemide using Isopropyl Isocyanate and an Alkali Carbonate

This method avoids the use of triethylamine, which can be advantageous from a process safety and environmental perspective.[4]

Materials:

-

This compound

-

Acetone

-

Sodium carbonate

-

Isopropyl isocyanate

-

Water

-

Acetic acid (for acidification)

Procedure:

-

Charge a reaction flask with this compound (1 equivalent), sodium carbonate (1 equivalent), and acetone.[4]

-

Add isopropyl isocyanate (a slight molar excess) to the mixture.[4]

-

Heat the reaction mixture to reflux and maintain until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).[4]

-

Cool the reaction mixture and filter to recover the alkali torsemide salt.

-

Dissolve the alkali torsemide salt in water.

-

Acidify the aqueous solution with acetic acid to precipitate Torsemide.[4]

-

Filter the precipitated product, wash with water, and dry.

Protocol 3: Synthesis of Torsemide via a Lithium Intermediate using Phenyl Isopropylcarbamate

This process proceeds through a stable lithium salt of Torsemide, which can facilitate purification and yield a highly pure final product.[5]

Materials:

-

This compound

-

Phenyl isopropylcarbamate

-

Lithium hydroxide (or another lithium base)

-

Water

-

An organic solvent (e.g., acetone, isopropanol)

-

Acid for final precipitation (e.g., sulfuric acid)

Procedure:

-

React this compound with phenyl isopropylcarbamate in the presence of a lithium base such as lithium hydroxide, in a mixture of water and an organic solvent.[5] The molar ratio of the sulfonamide to the carbamate is typically between 1:1 and 1:3.[5][6]

-

The lithium salt of Torsemide will precipitate from the reaction mixture.

-

Isolate the solid lithium torsemide by filtration.

-

The isolated lithium salt can be further purified by recrystallization or trituration if necessary.[5]

-

To obtain the final product, suspend the lithium torsemide salt in water and acidify to precipitate the highly pure Torsemide.[5]

-

Filter the product, wash with water, and dry.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Torsemide Synthesis

| Parameter | Protocol 1 (Isocyanate/TEA) | Protocol 2 (Isocyanate/Carbonate) | Protocol 3 (Carbamate/Lithium Base) |

| Starting Material | This compound | This compound | This compound |

| Reagent | Isopropyl isocyanate | Isopropyl isocyanate | Phenyl isopropylcarbamate |

| Base | Triethylamine | Sodium carbonate | Lithium hydroxide |

| Solvent | Acetonitrile | Acetone | Water/Organic Solvent |

| Temperature | 40°C, then Room Temp. | Reflux | Not specified, likely ambient to moderate |

| Reaction Time | ~4 hours | To completion (monitored) | Not specified |

| Crude Yield | ~81.5%[1][3] | Not specified | High (qualitative) |

| Purity | 98% - 99.9%[1][3] | >98%[4] | Highly pure[5] |

Visualizations

Reaction Pathway

The following diagram illustrates the general synthetic pathway from this compound to Torsemide.

Caption: General synthesis of Torsemide.

Experimental Workflow

This diagram outlines the key steps in a typical synthesis and purification process for Torsemide.

Caption: Torsemide synthesis workflow.

References

- 1. EP1741429A2 - Processes for preparing torsemide - Google Patents [patents.google.com]

- 2. EP1284733A1 - Novel processes for preparing torsemide intermediate - Google Patents [patents.google.com]

- 3. US6670478B2 - Process for preparing torsemide intermediate - Google Patents [patents.google.com]

- 4. US20050209460A1 - Process for the preparation of torsemide and related intermediates - Google Patents [patents.google.com]

- 5. WO2003097603A1 - Process for the preparation of highly pure torsemide - Google Patents [patents.google.com]

- 6. WO2003097603A1 - Process for the preparation of highly pure torsemide - Google Patents [patents.google.com]

Application Note: HPLC Analysis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide

Introduction

4-(3'-Methylphenyl)amino-3-pyridinesulfonamide is a key intermediate in the synthesis of Torasemide, a loop diuretic.[1][2][3] Its purity and quantification are critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This application note presents a reliable and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The physicochemical properties of the compound are summarized in Table 1.